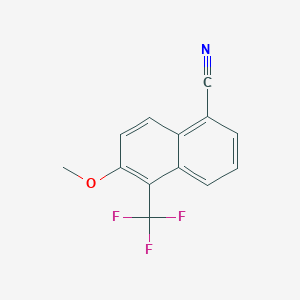

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Description

Properties

IUPAC Name |

6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVHIQXSTOJOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC(=C2C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548384 | |

| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103604-49-5 | |

| Record name | 6-Methoxy-5-(trifluoromethyl)-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103604-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 1-Bromo-6-methoxy-5-(trifluoromethyl)naphthalene

A halogenated intermediate is prepared by brominating 6-methoxy-5-(trifluoromethyl)naphthalene. The methoxy group directs electrophilic bromination to position 1 due to its ortho/para-directing nature, while the trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Reaction Conditions :

Step 2: Palladium-Catalyzed Cyanation

The brominated intermediate undergoes cyanation using a palladium catalyst. This method is preferred for its tolerance of electron-withdrawing groups and high regioselectivity.

Reaction Conditions :

Step 1: Methoxy-Directed Trifluoromethylation

Starting with 6-methoxy-1-naphthonitrile, the trifluoromethyl group is introduced at position 5 via directed ortho-metalation. A strong base (e.g., LDA) deprotonates the position ortho to the methoxy group, followed by quenching with a trifluoromethylating agent.

Reaction Conditions :

Step 2: Purification and Crystallization

Crude product is purified via recrystallization in ethyl acetate, achieving >95% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Key Step | Palladium-catalyzed cyanation | Directed ortho-metalation |

| Yield | 85% (Step 2) | 65% (Step 1) |

| Regioselectivity | High (controlled by halogen) | Moderate (directed by methoxy) |

| Catalyst Cost | High (Pd-based) | Low (LDA) |

| Scalability | Industrial | Laboratory-scale |

Route 1 offers superior scalability and yield, making it suitable for industrial production, whereas Route 2 is advantageous for exploratory synthesis due to lower catalyst costs.

Challenges in Trifluoromethyl Group Installation

Introducing the trifluoromethyl group at position 5 poses significant challenges:

-

Electrophilic Trifluoromethylation : Requires harsh conditions (e.g., CF₃I/AgOTf), which may degrade sensitive functional groups.

-

Cross-Coupling Approaches : Pd-catalyzed reactions with CF₃Cu or CF₃SiMe₃ offer milder alternatives but suffer from limited substrate scope.

Recent advances in photoredox catalysis (e.g., using Ru(bpy)₃²⁺) enable radical trifluoromethylation under visible light, enhancing compatibility with electron-rich arenes.

Nitrile Group Introduction Strategies

The nitrile group at position 1 is introduced via:

-

Sandmeyer Reaction : Diazotization of an amine followed by treatment with CuCN.

-

Rosenmund-von Braun Reaction : Halogen replacement using CuCN in high-boiling solvents (e.g., DMF).

-

Cross-Coupling : Pd-catalyzed reactions with cyanide sources (e.g., K₄[Fe(CN)₆]).

Optimal Conditions :

-

Substrate : 1-Bromo-6-methoxy-5-(trifluoromethyl)naphthalene

-

Reagent : CuCN (2.0 eq)

-

Solvent : NMP, 150°C, 24 h

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Solvent Choice : DMSO and DMF are avoided due to toxicity; alternative solvents like 2-MeTHF improve sustainability.

-

Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs.

-

Process Intensification : Continuous-flow reactors enhance heat transfer and reaction control for exothermic steps like bromination.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid.

Reduction: 6-Methoxy-5-(trifluoromethyl)-1-naphthylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

- 6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid

- 6-Methoxy-5-(trifluoromethyl)-1-naphthylamine

- 6-Methoxy-5-(trifluoromethyl)-1-naphthaldehyde

Uniqueness

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile (CAS No. 103604-49-5) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including a methoxy group and a trifluoromethyl moiety. This paper explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Methoxy Group : Enhances solubility and biological activity.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 6-methoxy-1-naphthaldehyde.

- Trifluoromethylation : Using trifluoromethyl iodide (CF3I) in the presence of a catalyst (e.g., copper(I) iodide).

- Nitrile Formation : Reaction with a cyanating agent like sodium cyanide (NaCN) under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Studies demonstrate that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the PI3K/Akt pathway.

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed:

- A dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

The biological activity of this compound is mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature allows it to penetrate cell membranes effectively.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress, contributing to cell death in cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat precursor) are synthesized using thiocarbonyl transfer reactions under anhydrous conditions . Optimization involves:

- Temperature control : Reactions are conducted at 60–80°C in inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, with triethylamine as a base.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) improves yields .

Advanced: How can contradictions in toxicological data for naphthalene derivatives like this compound be resolved?

Answer:

Conflicting data often arise from variations in experimental models or exposure routes. To resolve discrepancies:

- Systematic reviews : Use databases like PubMed, TOXCENTER, and NIH RePORTER with tailored query strings (e.g., combining "Naphthalenes/toxicity"[MeSH] and "pharmacokinetics"[MeSH]) to aggregate data .

- Meta-analysis : Apply statistical tools to harmonize data from in vivo (rodent models) and in vitro (hepatocyte assays) studies.

- Dose-response validation : Replicate studies using standardized OECD guidelines for acute/chronic toxicity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 270–340 nm) to assess purity (>98%) .

- NMR : ¹H NMR (DMSO-d₆) identifies substituents (e.g., δ 4.08 ppm for O–CH₃; δ 7.95 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 357.35 for Tolrestat derivatives) .

Advanced: What computational approaches predict the environmental fate of this compound?

Answer:

- QSAR models : Predict biodegradability using software like EPI Suite, parameterizing logP (lipophilicity) and trifluoromethyl group stability .

- DFT calculations : Analyze electron-withdrawing effects of CF₃ on the naphthalene ring’s reactivity (e.g., HOMO-LUMO gaps) .

- Fugacity modeling : Estimate partitioning in air/water/sediment using physicochemical data (e.g., vapor pressure, solubility) from analogues like 2-methylnaphthalene .

Basic: How should in vitro metabolic stability assays for this compound be designed?

Answer:

- Hepatic microsomes : Incubate with NADPH-regenerating systems (37°C, pH 7.4) and monitor parent compound depletion via LC-MS/MS.

- Time-course sampling : Collect aliquots at 0, 15, 30, and 60 minutes to calculate half-life (t₁/₂).

- Control experiments : Include ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways .

Advanced: How do substituents (methoxy, trifluoromethyl) influence the naphthonitrile core’s electronic properties?

Answer:

- Spectroscopic analysis : UV-Vis (λmax ~337 nm) reveals charge-transfer transitions enhanced by electron-withdrawing CF₃ .

- Electrochemical studies : Cyclic voltammetry in acetonitrile quantifies redox potentials, showing methoxy groups reduce oxidation susceptibility.

- DFT simulations : Calculate Mulliken charges to map electron density distribution, confirming CF₃’s meta-directing effects on electrophilic substitution .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate organic waste and coordinate with certified agencies for incineration .

Advanced: What strategies validate the compound’s role in inhibiting specific enzymatic targets (e.g., aldose reductase)?

Answer:

- Kinetic assays : Measure IC₅₀ values using recombinant human aldose reductase and DL-glyceraldehyde as substrate.

- X-ray crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to identify binding interactions (e.g., hydrogen bonds with Trp111/Tyr48).

- Mutagenesis studies : Engineer enzyme variants (e.g., Cys298Ala) to test residue-specific inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.